3'-Carboethoxy-3-(3,4-dimethylphenyl)propiophenone
Description
3'-Carboethoxy-3-(3,4-dimethylphenyl)propiophenone is a propiophenone derivative characterized by a carboethoxy (-COOEt) group at the 3'-position of the benzene ring and a 3-(3,4-dimethylphenyl) substituent on the propanone backbone. Propiophenone derivatives are widely studied for applications in pharmaceuticals and organic synthesis due to their tunable electronic and steric profiles, influenced by substituent type and position .
Properties
IUPAC Name |
ethyl 3-[3-(3,4-dimethylphenyl)propanoyl]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O3/c1-4-23-20(22)18-7-5-6-17(13-18)19(21)11-10-16-9-8-14(2)15(3)12-16/h5-9,12-13H,4,10-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHHIQJGNDWNAHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC(=C1)C(=O)CCC2=CC(=C(C=C2)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10644833 | |
| Record name | Ethyl 3-[3-(3,4-dimethylphenyl)propanoyl]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10644833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898779-02-7 | |
| Record name | Ethyl 3-[3-(3,4-dimethylphenyl)-1-oxopropyl]benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898779-02-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 3-[3-(3,4-dimethylphenyl)propanoyl]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10644833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 3’-Carboethoxy-3-(3,4-dimethylphenyl)propiophenone typically involves the reaction of ethyl benzoate with 3,4-dimethylphenylpropanoyl chloride under specific conditions . The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or column chromatography to achieve a high purity level .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield. These methods often include the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
3’-Carboethoxy-3-(3,4-dimethylphenyl)propiophenone undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, where the ethoxy group is replaced by other nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate typically yields carboxylic acids, while reduction with sodium borohydride produces alcohols .
Scientific Research Applications
3’-Carboethoxy-3-(3,4-dimethylphenyl)propiophenone has several scientific research applications:
Mechanism of Action
The mechanism of action of 3’-Carboethoxy-3-(3,4-dimethylphenyl)propiophenone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes . For example, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways and cellular functions .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares structural analogs of 3'-Carboethoxy-3-(3,4-dimethylphenyl)propiophenone, focusing on substituent effects, molecular parameters, and inferred properties.
Table 1: Structural and Molecular Comparison of Propiophenone Derivatives
Key Observations:
Substituent Effects: Electron-Donating Groups (e.g., -OCH₃, -CH₃): Enhance solubility in polar solvents and stabilize positive charges in intermediates . Electron-Withdrawing Groups (e.g., -Cl, -F): Increase reactivity in electrophilic substitutions but may reduce metabolic stability .
Molecular Weight Trends: Halogenated derivatives (e.g., Cl, F) exhibit higher molecular weights (300–327 g/mol) compared to non-halogenated analogs (310–312 g/mol) .
Notes:
- The absence of explicit data for this compound necessitates extrapolation from structurally related compounds.
- Further experimental studies (e.g., solubility assays, reactivity tests) are recommended to validate inferred properties.
Biological Activity
3'-Carboethoxy-3-(3,4-dimethylphenyl)propiophenone is a synthetic compound that has garnered attention for its potential biological activities. This article provides an overview of its biological properties, synthesis, and relevant research findings.
Chemical Structure and Properties
- Chemical Name : this compound
- CAS Number : 898779-02-7
- Molecular Formula : C17H20O3
- Molecular Weight : 284.34 g/mol
The compound features a propiophenone backbone with a carboethoxy group and a dimethyl-substituted phenyl ring, which may influence its biological interactions.
Anticancer Properties
Research indicates that derivatives of propiophenone compounds exhibit significant anticancer activity. For instance, studies on related compounds have shown that they can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of mitochondrial function and the induction of oxidative stress, leading to cell death.
Case Study : A study on benzoylbenzophenone thiosemicarbazone analogues demonstrated their ability to inhibit cathepsin L, an enzyme implicated in cancer metastasis. These compounds showed low cytotoxicity towards normal cells while effectively reducing the invasive potential of cancer cells at low concentrations .
The biological activity of this compound likely involves several mechanisms:
- Apoptosis Induction : Compounds in this class can trigger programmed cell death through mitochondrial pathways.
- Enzyme Inhibition : Inhibition of enzymes such as cathepsin L may contribute to their anticancer effects by preventing tumor invasion and metastasis.
- Oxidative Stress : Increased production of reactive oxygen species (ROS) can lead to cellular damage and death in cancer cells.
Research Findings
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
